3-{2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one
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Overview
Description
3-{2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one is a complex organic compound that combines a chromenone core with a thiazole ring and a hydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one typically involves the condensation of 4-chlorobenzaldehyde with hydrazine derivatives, followed by cyclization with thioamide compounds. The reaction is usually carried out in ethanol at room temperature, yielding the desired product with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the double bond in the benzylidene group, converting it to a single bond.
Substitution: The chlorine atom in the 4-chlorobenzylidene group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced benzylidene derivatives.
Substitution: Formation of substituted benzylidene derivatives with various functional groups.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology
In biological research, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains .
Medicine
The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer. Its ability to inhibit certain enzymes and pathways makes it a promising candidate for drug development .
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability .
Mechanism of Action
The mechanism of action of 3-{2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interfere with cellular pathways, leading to the disruption of normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one
- 3-{2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 3-{2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one exhibits unique properties due to the presence of the 4-chlorobenzylidene group. This group enhances its reactivity and potential biological activity, making it a more versatile compound for various applications .
Properties
Molecular Formula |
C19H12ClN3O2S |
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Molecular Weight |
381.8 g/mol |
IUPAC Name |
3-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one |
InChI |
InChI=1S/C19H12ClN3O2S/c20-14-7-5-12(6-8-14)10-21-23-19-22-16(11-26-19)15-9-13-3-1-2-4-17(13)25-18(15)24/h1-11H,(H,22,23)/b21-10+ |
InChI Key |
GLCFXQWBFLFAKW-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)N/N=C/C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NN=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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